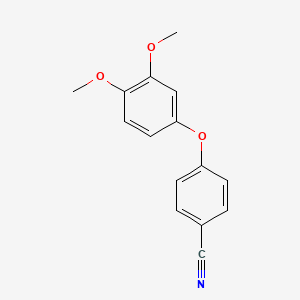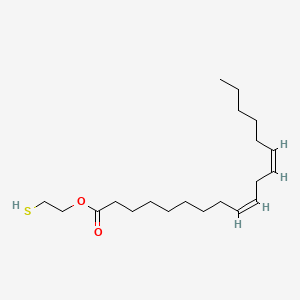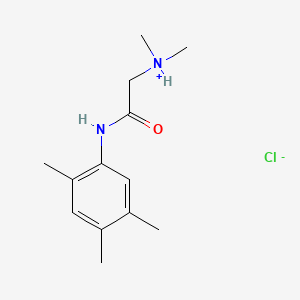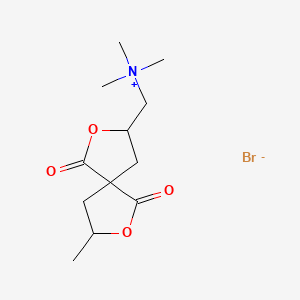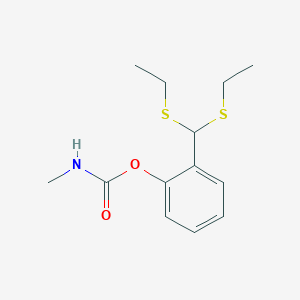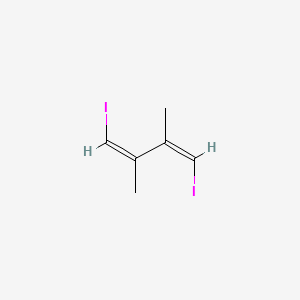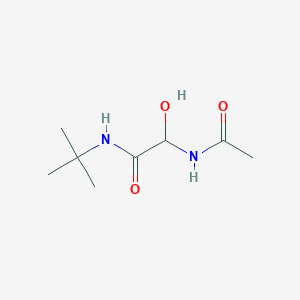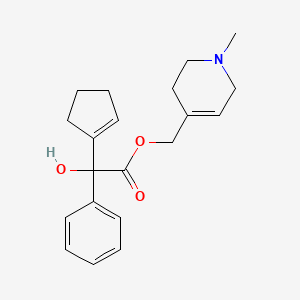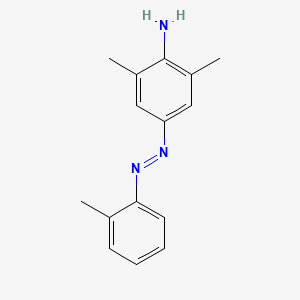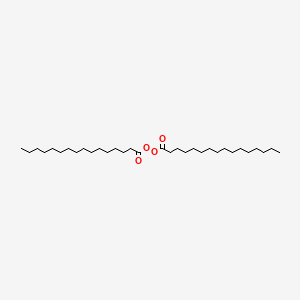
Dihexadecanoyl peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihexadecanoyl peroxide is an organic peroxide compound with the chemical formula C32H62O4. It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. This compound is characterized by its peroxide bond, which makes it highly reactive and useful in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Dihexadecanoyl peroxide can be synthesized through the reaction of hexadecanoic acid (palmitic acid) with hydrogen peroxide in the presence of a catalyst. The reaction typically involves the formation of an intermediate hydroperoxide, which then undergoes further reaction to form the this compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified through distillation or crystallization techniques.
化学反応の分析
Types of Reactions
Dihexadecanoyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: Under certain conditions, it can be reduced to form alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, catalysts like sulfuric acid, and solvents such as dichloromethane. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
科学的研究の応用
Dihexadecanoyl peroxide has a wide range of scientific research applications, including:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of plastics, rubber, and other materials where its strong oxidizing properties are beneficial.
作用機序
The mechanism of action of dihexadecanoyl peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- Dicumyl peroxide
- Dibenzoyl peroxide
- 1,1-Di-tert-butyl hydroperoxy cyclohexane
- Tert-butyl hydroperoxide
Uniqueness
Dihexadecanoyl peroxide is unique due to its long hydrocarbon chain, which imparts specific physical and chemical properties. Compared to other peroxides, it has a higher molecular weight and different solubility characteristics, making it suitable for specific applications where other peroxides may not be effective.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its strong oxidizing properties and ability to generate free radicals make it a valuable tool in chemical synthesis, polymerization, and other processes. Ongoing research continues to explore its potential in new and innovative applications.
特性
CAS番号 |
2697-96-3 |
|---|---|
分子式 |
C32H62O4 |
分子量 |
510.8 g/mol |
IUPAC名 |
hexadecanoyl hexadecaneperoxoate |
InChI |
InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-36-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChIキー |
QMXBAGNATMRETP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


